1,1-Diethyl-3-(2-oxochromen-6-yl)urea

Description

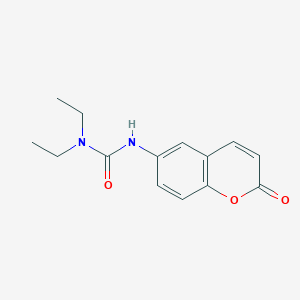

1,1-Diethyl-3-(2-oxochromen-6-yl)urea is a synthetic urea derivative characterized by a 1,1-diethylurea backbone substituted at the N3 position with a 2-oxochromen-6-yl group.

Properties

IUPAC Name |

1,1-diethyl-3-(2-oxochromen-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-16(4-2)14(18)15-11-6-7-12-10(9-11)5-8-13(17)19-12/h5-9H,3-4H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKLGGVVPGQCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1,1-Diethyl-3-(2-oxochromen-6-yl)urea with three classes of urea derivatives: ergoline-based antipsychotics, benzoylthiourea metal ligands, and adamantane-containing analogs.

Comparison with Ergoline-Based Ureas (e.g., Terguride)

Terguride (1,1-Diethyl-3-(6-methyl-8α-ergolinyl)urea) shares the 1,1-diethylurea core but substitutes the 2-oxochromen group with an ergoline moiety, a rigid polycyclic structure derived from ergot alkaloids. Key differences include:

- Receptor Specificity: Terguride acts as a dopamine D2 receptor partial agonist, with higher efficacy than aripiprazole, leading to inefficacy in schizophrenia due to excessive D2 activation.

- Physicochemical Properties : The ergoline group enhances lipophilicity, improving blood-brain barrier penetration, whereas the 2-oxochromen group may increase polarity and fluorescence, enabling imaging applications .

Comparison with Benzoylthiourea Metal Ligands

Nickel(II) complexes of 1,1-diethyl-3-benzoylthiourea derivatives exhibit cis-tetracoordinate geometries, with distorted square-planar structures around the metal center. Key contrasts:

- Coordination Chemistry : The 2-oxochromen group lacks the thioamide (–C(S)NH–) functionality present in benzoylthioureas, limiting its metal-chelating capacity. However, the coumarin oxygen atoms may engage in weaker coordination or hydrogen bonding .

- Conformational Flexibility : The C–N–C–S torsion angles in benzoylthioureas stabilize cis-conformations during metal coordination, while the rigid coumarin system in this compound may restrict conformational isomerization .

Comparison with Adamantane-Containing Ureas

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea features a bulky 2-oxaadamantyl group. Key distinctions:

- The 2-oxochromen group, while rigid, is less bulky, possibly enhancing solubility .

- Synthetic Routes : Adamantane-containing ureas are synthesized via nucleophilic substitution (e.g., replacing chlorine with methylamine), whereas this compound may require coumarin-functionalized intermediates .

Tabulated Comparison of Key Properties

*Calculated based on molecular formulas.

Research Findings and Implications

- Pharmacological Potential: The coumarin group in this compound may redirect activity away from dopamine receptors, reducing risks of extrapyramidal side effects seen in ergoline-based drugs .

- Stability Considerations : Unlike urea derivatives prone to thermal degradation (e.g., ), the coumarin lactone may enhance hydrolytic stability under physiological conditions.

- Synthetic Challenges : Introducing the 2-oxochromen group requires precise functionalization of the urea backbone, contrasting with simpler substitutions in benzoylthioureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.